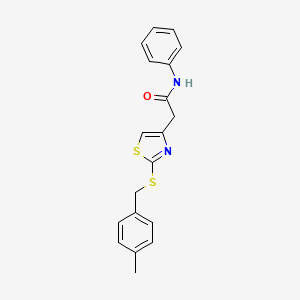

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFLZLQKLISRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves the reaction of 4-methylbenzyl chloride with thioamide to form the thioether intermediate. This intermediate is then reacted with 2-bromoacetophenone to form the thiazole ring. The final step involves the acylation of the thiazole derivative with phenylacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would incorporate purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide exhibits potent anticancer properties:

- Mechanism of Action : The compound inhibits tubulin polymerization, which is crucial for mitosis, leading to cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

- Comparative Efficacy : In comparative studies, the compound demonstrated IC50 values lower than standard chemotherapeutic agents like irinotecan, suggesting its potential as an effective anticancer agent .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

- Spectrum of Activity : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This broad-spectrum activity is crucial in the context of increasing antibiotic resistance .

- Mechanism : The antimicrobial effects may stem from interference with bacterial cell wall synthesis or disruption of cellular processes essential for survival .

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of the compound against various human cancer cell lines. The results indicated that it effectively inhibited cell proliferation, with IC50 values significantly lower than those of conventional drugs. The study utilized assays such as Sulforhodamine B (SRB) to quantify cell viability post-treatment .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against a panel of bacterial and fungal strains. Using a turbidimetric method, researchers found that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This positions it as a candidate for further development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

Biological Activity

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The structural features include a thiazole ring and a phenylacetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂OS₃ |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 941923-09-7 |

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to good activity against various bacterial strains, suggesting that this compound could be effective as an antibacterial agent.

Case Study:

In vitro assays have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like Gentamicin .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Preliminary studies suggest that it may inhibit fungal growth, potentially offering a new avenue for treating fungal infections. The mechanism appears to involve disruption of fungal cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Antitumor Activity

Thiazole derivatives have been recognized for their antitumor properties. The compound was evaluated for its cytotoxic effects against several cancer cell lines, revealing significant inhibition of cell proliferation. In particular, it showed promising results against breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.

- Membrane Disruption: Its structure allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Cytokine Modulation: By inhibiting signaling pathways associated with inflammation, it can reduce cytokine release and mitigate inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.